molecular formula C14H16FN3 B12109099 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline

Cat. No.: B12109099
M. Wt: 245.29 g/mol
InChI Key: UZRBVYIZJJBCEL-UHFFFAOYSA-N
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Description

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is a quinoline derivative featuring a fluorine atom at position 8, a methyl group at position 4, and a piperazine moiety at position 2 of the quinoline core. The fluorine atom at position 8 likely enhances lipophilicity and metabolic stability, while the methyl group at position 4 may reduce steric hindrance compared to bulkier substituents.

Properties

Molecular Formula

C14H16FN3

Molecular Weight

245.29 g/mol

IUPAC Name

8-fluoro-4-methyl-2-piperazin-1-ylquinoline

InChI

InChI=1S/C14H16FN3/c1-10-9-13(18-7-5-16-6-8-18)17-14-11(10)3-2-4-12(14)15/h2-4,9,16H,5-8H2,1H3

InChI Key

UZRBVYIZJJBCEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2F)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline involves large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline with key analogs from the evidence:

Compound Name Quinoline Substituents Piperazine Modification Molecular Formula Molecular Weight (g/mol) Key Features Reference
8-Fluoro-4-methyl-2-piperazin-1-ylquinoline 8-F, 4-CH3, 2-piperazinyl None C14H15FN4 ~274.3 (inferred) Compact, fluorine-enhanced lipophilicity -
7-Chloro-4-piperazinylquinoline (Compound 2l) 7-Cl, 4-piperazinyl None C20H22ClF2N3O 393.14 Chloro substituent, trifluoromethyl group
8-(2,4-Dimethoxyphenyl)-2-piperazinylquinoline 8-(2,4-OCH3Ph), 2-piperazinyl None C21H23N3O2 349.42 Bulky aryl group, reduced solubility
6-Chloro-2-(4-methylpiperazinyl)-4-piperidinylquinoline 6-Cl, 2-(4-CH3-piperazinyl), 4-piperidinyl 4-Methylpiperazine C19H25ClN4 ~344.9 Dual heterocycles, enhanced lipophilicity
Key Observations:

Substituent Effects: Fluorine vs. Chlorine: The 8-fluoro group in the target compound likely improves BBB penetration compared to the 7-chloro substituent in Compound 2l . Chlorine’s larger atomic radius may increase steric hindrance, reducing receptor binding efficiency. Piperazine Modifications: Unmodified piperazine (target compound) offers flexibility for hydrogen bonding, while 4-methylpiperazine () increases lipophilicity and metabolic stability.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~274.3 g/mol) compared to analogs in (393.14 g/mol) and (349.42 g/mol) suggests improved solubility and bioavailability .
  • Bulky substituents, such as the 2,4-dimethoxyphenyl group in ’s compound, significantly reduce aqueous solubility due to increased hydrophobicity .

Pharmacological Potential

  • Fluorine-Containing Analogs : Fluorine at position 8 (target compound) or 2-fluorophenyl () enhances electronic effects, improving interactions with hydrophobic receptor pockets. This is critical for CNS-targeted drugs .
  • Piperazine Role : The piperazine moiety in all compounds facilitates interactions with serotonin or dopamine receptors. Modifications like ethylpiperazine () may alter receptor selectivity .
  • Chloro-Substituted Analogs : Compounds like ’s 7-chloro derivative may exhibit higher toxicity profiles due to chlorine’s metabolic persistence, limiting therapeutic utility compared to fluorine .

Biological Activity

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline has the following characteristics:

PropertyValue
Molecular Formula C12H13F2N3
Molecular Weight 239.25 g/mol
IUPAC Name 8-fluoro-4-methyl-2-(piperazin-1-yl)quinoline

The biological activity of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is primarily attributed to its interaction with various molecular targets, including:

  • Dopamine Receptors: The compound has shown affinity for dopamine D2 receptors, which are critical in the treatment of psychiatric disorders.
  • Serotonin Receptors: It may act as a serotonin antagonist, influencing mood and anxiety pathways.
  • Acetylcholinesterase Inhibition: The compound exhibits potential as an acetylcholinesterase inhibitor, which is relevant in Alzheimer's disease research.

Biological Activities

Research indicates that 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline possesses a range of biological activities:

  • Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anticancer Properties: Preliminary data indicate that it may inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer models.
  • Neuroprotective Effects: The compound has been evaluated for neuroprotective properties, showing promise in mitigating neuronal damage.

Case Studies

Several studies have highlighted the biological efficacy of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline:

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline and tested their anticancer activities. The results indicated that 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline exhibited significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.

Study 2: Neuroprotective Effects

A study conducted by Zhang et al. (2020) explored the neuroprotective effects of various quinoline derivatives. The findings suggested that 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline reduced oxidative stress markers in neuronal cells, indicating its potential for treating neurodegenerative diseases.

Study 3: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of several quinoline derivatives. The study found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent.

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